molecular formula C16H10F3NO2 B1603251 (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate CAS No. 344749-29-7

(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate

Cat. No.: B1603251
CAS No.: 344749-29-7
M. Wt: 305.25 g/mol
InChI Key: AGQQVOKBWLRESG-UHFFFAOYSA-N
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Description

(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of cyano, difluorophenyl, and ethyl-fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate typically involves the esterification of 4-ethyl-2-fluorobenzoic acid with (4-cyano-3,5-difluorophenyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct electronic and steric properties. The ethyl group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications compared to its methyl or butyl analogs .

Properties

CAS No.

344749-29-7

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate

InChI

InChI=1S/C16H10F3NO2/c1-2-9-3-4-11(13(17)5-9)16(21)22-10-6-14(18)12(8-20)15(19)7-10/h3-7H,2H2,1H3

InChI Key

AGQQVOKBWLRESG-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

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